molecular formula C24H30N4O5S B2933934 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide CAS No. 933218-14-5

1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B2933934
CAS No.: 933218-14-5
M. Wt: 486.59
InChI Key: CPXHMXFSONYXHI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-3-carboxamide class, characterized by a central five-membered pyrrolidone ring substituted with a 4-methoxyphenyl group at the 1-position and a sulfonylethylamide side chain containing a 4-phenylpiperazine moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-33-22-9-7-21(8-10-22)28-18-19(17-23(28)29)24(30)25-11-16-34(31,32)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXHMXFSONYXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the formation of the pyrrolidine ring followed by the introduction of the piperazine and sulfonyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of strong acids or bases as catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The piperazine moiety, for example, can interact with neurotransmitter receptors, while the sulfonyl group may play a role in enzyme inhibition. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Key Structural Features Cytotoxicity (HEK Cells, % Inhibition) Activity Insights
1-(4-Methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide (Target) 4-Methoxyphenyl, 4-phenylpiperazinyl sulfonylethyl Not reported Hypothesized improved metabolic stability and CNS penetration due to piperazine
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide p-Tolyl, dihydroisoquinoline sulfonylethyl 0.604% Moderate cytotoxicity; dihydroisoquinoline may enhance aromatic interactions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, isopropyl-thiadiazole Not reported Thiadiazole likely improves solubility; fluorophenyl increases electronegativity
1-Cyclohexyl-N-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl, 4-ethylphenyl Not reported Bulky substituents may reduce metabolic clearance
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-Fluorophenyl, 4-methylpyridinyl Not reported Pyridine enhances aqueous solubility; fluorophenyl optimizes binding affinity
1-(2-Methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide 2-Methylphenyl, sulfamoylphenyl Not reported Sulfamoyl group may confer anti-inflammatory or antiviral properties

Key Structural and Functional Insights

  • Sulfonylethylamide Side Chain: 4-Phenylpiperazinyl Sulfonyl (target compound): The piperazine ring is a common feature in CNS drugs (e.g., aripiprazole) due to its ability to interact with serotonin and dopamine receptors. Dihydroisoquinoline Sulfonyl (): The fused aromatic system enhances π-π stacking but may increase cytotoxicity (0.604% inhibition in HEK cells) compared to simpler sulfonyl groups .
  • Pyridinyl (): The pyridine ring enhances solubility and bioavailability, making it favorable for oral administration .

Cytotoxicity and Selectivity

While direct cytotoxicity data for the target compound are unavailable, analogs with sulfonylethyl groups (e.g., dihydroisoquinoline sulfonyl in ) exhibit low to moderate cytotoxicity (0.568–0.604% inhibition in HEK cells). The 4-phenylpiperazine group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., cyclohexyl in ) due to improved selectivity for target proteins over cellular components .

Research Findings and SAR Trends

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) on the phenyl ring correlate with increased metabolic stability . Sulfonyl-linked nitrogen heterocycles (e.g., piperazine, dihydroisoquinoline) enhance binding affinity but require optimization to minimize off-target effects .

Biological Activity

1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to exhibit significant inhibitory effects on factor Xa (fXa), which plays a crucial role in the coagulation cascade. This inhibition suggests potential applications as an anticoagulant agent.

Antiviral Activity

Research indicates that related compounds exhibit antiviral activity against specific viral strains. For instance, compounds similar in structure have demonstrated an EC50 value of 0.71 μg/mL against the Tacaribe virus strain. This suggests that the compound may possess antiviral properties worth exploring further.

Anticancer Potential

Studies on related compounds have revealed promising anticancer activity. A derivative exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 3.23 µg/mL) . This highlights the potential for further development as an anticancer drug.

Case Studies

  • Anticoagulant Activity :
    • A study focused on the modification of the carboxamido linker in similar compounds led to improved fXa binding activity and oral bioavailability . The findings suggest that structural modifications can enhance therapeutic efficacy.
  • Antiviral Efficacy :
    • In vitro studies demonstrated that derivatives of this compound exhibited antiviral effects comparable to established antiviral agents . The mechanism likely involves interference with viral replication processes.

Comparative Analysis

Activity Type EC50/IC50 Values Reference
Antiviral0.71 μg/mL
Anticancer (HCT-116)1.9 µg/mL
Anticancer (MCF-7)2.3 µg/mL

Q & A

Q. What are the key steps in synthesizing 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of pyrrolidine-3-carboxylic acid derivatives with sulfonamide-containing intermediates. For example, hydrazine derivatives (e.g., hydrazine hydrate) can react with carbonyl groups under acidic conditions to form hydrazones or thiadiazole rings, as seen in analogous compounds .
  • Step 2 : Functionalization of the phenylpiperazine sulfonyl group. This may require coupling reactions (e.g., using EDC/HOBt) to attach the sulfonamide moiety to the pyrrolidine core.
  • Step 3 : Purification via column chromatography or recrystallization, followed by characterization using ¹H/¹³C NMR , IR , and mass spectrometry to confirm structural integrity .

Q. How is the compound structurally characterized to confirm its identity?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, analogs like methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate were analyzed with single-crystal X-ray studies (mean C–C bond length: 0.003 Å) .
  • NMR spectroscopy : Peaks for the methoxyphenyl group (~δ 3.8 ppm for OCH₃) and sulfonyl protons (~δ 3.5–4.0 ppm) are critical markers .
  • Elemental analysis : Validates purity and matches calculated molecular formulas (e.g., C₂₈H₃₂N₄O₅S for analogs) .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in sulfonamide coupling, be addressed?

  • Optimize solvent systems : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Catalyst selection : Employ coupling agents like HATU or PyBOP for efficient amide bond formation, as demonstrated in related sulfonamide syntheses .
  • Temperature control : Reactions at 0–5°C minimize side-product formation during sulfonylation .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Molecular docking : Screen against targets like serotonin receptors (due to the phenylpiperazine moiety) using software like AutoDock Vina.
  • QSAR modeling : Use descriptors such as logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
  • ADMET prediction : Tools like SwissADME assess permeability and metabolic stability, critical for drug-likeness .

Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved?

  • Dynamic effects in NMR : Conformational flexibility (e.g., rotation of the phenylpiperazine group) may cause signal splitting. Compare with solid-state IR or X-ray data .
  • Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to correct for thermal motion artifacts .
  • DFT calculations : Simulate NMR chemical shifts and compare with experimental values to validate assignments .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .
  • pH-solubility profiling : Determine solubility in buffers (pH 1–7.4) to identify optimal formulation conditions .

Methodological Notes

  • Synthesis references : Avoid protocols from ; instead, rely on peer-reviewed methods (e.g., multi-step hydrazone formation ).
  • Data validation : Cross-check spectral data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-N-(4-methylcyclohexyl)-5-oxo-3-pyrrolidinecarboxamide, CAS 957507-51-6) .

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